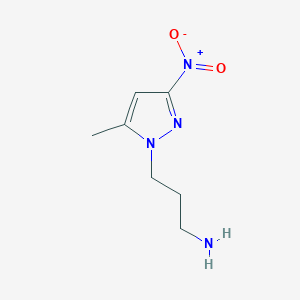

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine

Description

3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine is a nitro-substituted pyrazole derivative featuring a propan-1-amine side chain. The nitro group at the 3-position and methyl group at the 5-position on the pyrazole ring contribute to its unique electronic and steric properties.

Properties

IUPAC Name |

3-(5-methyl-3-nitropyrazol-1-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-6-5-7(11(12)13)9-10(6)4-2-3-8/h5H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNWEYIERAXIBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCCN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-(1H-pyrazol-1-yl)propan-1-amine with a methylating agent to introduce the methyl group at the 5-position of the pyrazole ring . The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and methylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

Nitrating Agents: Nitric acid, sulfuric acid.

Methylating Agents: Methyl iodide, dimethyl sulfate.

Major Products Formed

Reduction: 3-(5-methyl-3-amino-1H-pyrazol-1-yl)propan-1-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biological Studies: Investigated for its biological activity and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The amine group can form hydrogen bonds with target proteins, influencing their activity.

Comparison with Similar Compounds

Table 1: Comparison of Pyrazole Derivatives with Propan-1-amine Side Chains

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound increases electrophilicity, facilitating reactions like nucleophilic aromatic substitution. In contrast, methyl or trifluoromethyl groups (e.g., in ) enhance lipophilicity, improving blood-brain barrier penetration for CNS targets .

- Steric Effects: Cyclopentane-fused pyrazoles (e.g., ) introduce steric hindrance, affecting binding affinity in receptor-targeted applications.

Biological Activity

3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine, with the CAS number 1006950-61-3, is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 184.2 g/mol. The compound is characterized by the presence of a pyrazole ring, which is often associated with various biological activities due to its ability to interact with multiple biological targets.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from the pyrazole nucleus have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving novel pyrazole derivatives, compounds demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been extensively studied. Compounds similar to this compound have shown effectiveness against various bacterial strains including E. coli and S. aureus. One study reported that specific pyrazole derivatives exhibited notable antibacterial activity, highlighting the importance of structural modifications in enhancing efficacy .

Anticancer Properties

Pyrazole derivatives are being explored for their anticancer properties. Compounds have been identified that inhibit tumor growth and exhibit cytotoxic effects against cancer cell lines such as MCF-7. The mechanism often involves the inhibition of key enzymes involved in cancer progression . For example, one derivative showed an IC50 value of 0.08 µM against MCF-7 cells, indicating potent antiproliferative activity .

The biological activity of this compound can be attributed to its ability to act on various molecular targets:

- Inhibition of Cyclooxygenases (COX) : Pyrazole derivatives can inhibit COX enzymes, leading to reduced synthesis of pro-inflammatory prostaglandins.

- Monoamine Oxidase Inhibition : Some studies have indicated that pyrazole compounds can act as inhibitors of monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism and has implications for mood disorders .

- Antioxidant Activity : The presence of nitro groups in the structure may contribute to antioxidant properties, helping mitigate oxidative stress in cells.

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.